molecular formula C14H21N3O B1387813 4-amino-N-(2-piperidinoethyl)benzenecarboxamide CAS No. 51-08-1

4-amino-N-(2-piperidinoethyl)benzenecarboxamide

Cat. No. B1387813
CAS RN: 51-08-1
M. Wt: 247.34 g/mol
InChI Key: CXNIVSBILMGSCQ-UHFFFAOYSA-N
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Description

4-amino-N-(2-piperidinoethyl)benzenecarboxamide (4-APB) is a chemical compound belonging to the class of heterocyclic amines. It is a synthetic molecule with a wide range of applications in the medical and scientific fields. 4-APB has been used in research studies as a tool to investigate various biochemical and physiological effects, as well as its potential therapeutic applications.

Scientific Research Applications

4-amino-N-(2-piperidinoethyl)benzenecarboxamide has been used in a variety of research studies. It has been used to investigate the effects of various drugs on the nervous system, as well as to study the mechanisms of action of certain drugs. It has also been used to study the effects of various hormones on the body, and to study the effects of various drugs on the cardiovascular system. In addition, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide has been used in research studies to investigate the effects of various drugs on the immune system.

Mechanism Of Action

4-amino-N-(2-piperidinoethyl)benzenecarboxamide is believed to act as an agonist at certain serotonin receptors in the brain. It is thought to bind to 5-HT2A and 5-HT2C receptors, which can lead to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to a variety of physiological and psychological effects, such as increased alertness, improved mood, and increased energy.

Biochemical And Physiological Effects

4-amino-N-(2-piperidinoethyl)benzenecarboxamide has been studied for its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic effects, as well as to improve cognitive function. It has also been shown to have anti-inflammatory and analgesic effects, as well as to reduce the risk of cardiovascular disease. In addition, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide has been shown to have neuroprotective effects, as well as to reduce the risk of certain types of cancer.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-amino-N-(2-piperidinoethyl)benzenecarboxamide in the laboratory is that it is relatively easy to synthesize. It can also be purchased commercially, which makes it convenient to use in research studies. However, there are some limitations to using 4-amino-N-(2-piperidinoethyl)benzenecarboxamide in the laboratory. For example, it has a relatively short half-life, which means that it needs to be administered multiple times in order to achieve the desired effects. In addition, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide can be toxic in high doses, and it can interact with other drugs, which can lead to dangerous side effects.

Future Directions

There are a number of potential future directions for the use of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide. For example, it could be used to study the effects of various drugs on the immune system or to investigate the effects of various hormones on the body. In addition, it could be used to study the effects of various drugs on the cardiovascular system or to investigate the effects of certain drugs on the nervous system. Furthermore, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide could be used to study the effects of various drugs on the brain, as well as to investigate the potential therapeutic effects of various drugs. Finally, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide could be used to investigate the effects of various drugs on the gastrointestinal system or to study the effects of certain drugs on the reproductive system.

properties

IUPAC Name

4-amino-N-(2-piperidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNIVSBILMGSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653216
Record name 4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-piperidinoethyl)benzenecarboxamide

CAS RN

51-08-1
Record name 4-Amino-N-[2-(1-piperidinyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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